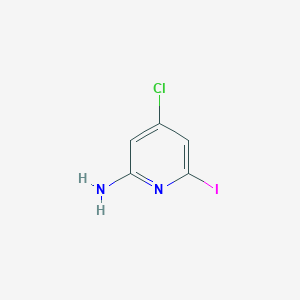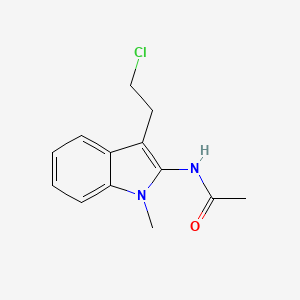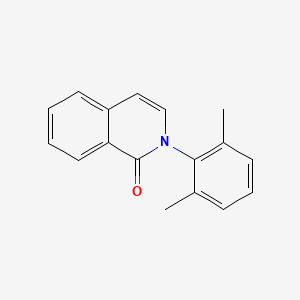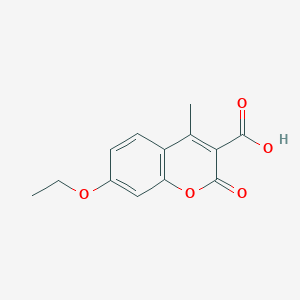
4-Chloro-6-iodopyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4ClIN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodopyridin-2-amine typically involves halogenation reactions. One common method is the iodination of 4-chloro-2-aminopyridine. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-iodopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-Chloro-6-iodopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-iodopyridin-2-amine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its halogen atoms and pyridine ring. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
- 4-Chloro-5-iodopyridin-2-amine
- 2-Chloro-3-iodopyridin-4-amine
- 6-Chloro-4-iodopyridin-2-amine
Comparison: 4-Chloro-6-iodopyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can confer different chemical reactivity and biological activity compared to other similar compounds. For example, the position of the chlorine and iodine atoms can influence the compound’s ability to participate in specific chemical reactions or interact with biological targets .
Propiedades
Número CAS |
856169-93-2 |
|---|---|
Fórmula molecular |
C5H4ClIN2 |
Peso molecular |
254.45 g/mol |
Nombre IUPAC |
4-chloro-6-iodopyridin-2-amine |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) |
Clave InChI |
UQXGVCAVGFGOGL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1N)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)



![4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
![4-[(Naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B15066689.png)

![1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B15066710.png)

![7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane](/img/structure/B15066732.png)
![Dibenzo[f,h]quinolin-7-ol](/img/structure/B15066746.png)

